molecular formula C10H12N4 B1623028 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-45-2

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623028
CAS No.: 502685-45-2
M. Wt: 188.23 g/mol
InChI Key: QOSINSBQQNOWOB-UHFFFAOYSA-N
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Description

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with a triazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar biological activities.

    Benzimidazole: Another heterocyclic compound with diverse pharmacological properties.

    2-Aminothiazole: Known for its anticancer potential.

Uniqueness

5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the 2-methylbenzyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific applications in medicinal chemistry .

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSINSBQQNOWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390719
Record name 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-45-2
Record name 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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